molecular formula C13H11N5O3S B4233914 N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE

N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE

Cat. No.: B4233914
M. Wt: 317.33 g/mol
InChI Key: YZXZVPMDDRBBOQ-UHFFFAOYSA-N
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Description

“N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE” is a complex organic compound that features a cyclopentathiene ring fused with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE” likely involves multiple steps:

    Formation of the cyclopentathiene ring: This could be achieved through a Diels-Alder reaction, followed by functional group modifications to introduce the cyano group.

    Synthesis of the pyrazole ring: This might involve the condensation of hydrazine with a suitable diketone, followed by nitration to introduce the nitro group.

    Coupling of the two rings: The final step would involve coupling the cyclopentathiene and pyrazole rings through an acetamide linkage, possibly using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound could undergo oxidation reactions, particularly at the cyclopentathiene ring or the nitro group.

    Reduction: The nitro group could be reduced to an amine, potentially altering the compound’s properties.

    Substitution: The cyano group could participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Products could include carboxylic acids or ketones.

    Reduction: Products could include amines.

    Substitution: Products could include substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis.

    Materials Science:

Biology

    Drug Development: The compound could be investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Medicine

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its functional groups.

    Electronics: Applications in organic electronics, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action would depend on the specific application. For example:

    In catalysis: The compound could coordinate to a metal center, facilitating various catalytic cycles.

    In drug development: The compound could interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(3-amino-1H-pyrazol-1-yl)acetamide: Similar structure but with an amino group instead of a nitro group.

    N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The presence of both cyano and nitro groups in “N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE” makes it unique compared to its analogs

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(3-nitropyrazol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O3S/c14-6-9-8-2-1-3-10(8)22-13(9)15-12(19)7-17-5-4-11(16-17)18(20)21/h4-5H,1-3,7H2,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXZVPMDDRBBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)CN3C=CC(=N3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE

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